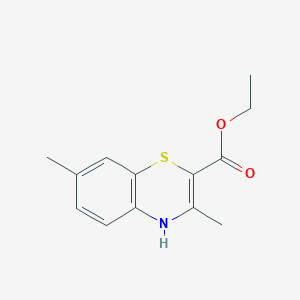

ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate

Description

Ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound featuring a benzothiazine core substituted with methyl groups at positions 3 and 7 and an ester group at position 2. The benzothiazine scaffold consists of a benzene ring fused to a six-membered thiazine ring containing one sulfur and one nitrogen atom. This compound’s molecular formula is C₁₃H₁₅NO₂S, with a molecular weight of 265.33 g/mol (calculated from analogous structures in ).

The synthesis of benzothiazine derivatives typically involves sulfonylation of anthranilic acid derivatives followed by cyclization, as described in . Modifications at the 3- and 7-positions are strategically challenging due to competing reaction centers, but pre-functionalized starting materials (e.g., substituted anthranilic acids) enable regioselective synthesis. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzothiazine analogs, such as ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (EBC), which inhibits apoptosis by targeting Apaf-1.

Properties

Molecular Formula |

C13H15NO2S |

|---|---|

Molecular Weight |

249.33 g/mol |

IUPAC Name |

ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate |

InChI |

InChI=1S/C13H15NO2S/c1-4-16-13(15)12-9(3)14-10-6-5-8(2)7-11(10)17-12/h5-7,14H,4H2,1-3H3 |

InChI Key |

ITEKKCOPEXJMOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Procedure and Conditions

In a typical protocol, phenylthiourea derivatives are reacted with ethyl acetoacetate (a β-ketoester) in anhydrous ethanol under reflux for 6–8 hours. The reaction proceeds via intramolecular cyclization, facilitated by the elimination of water. For example, Gupta et al. reported a yield of 72% when using acetylacetone as the β-diketone component under nitrogen atmosphere.

Optimization Insights

-

Catalyst Use : The addition of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency, increasing yields to 85%.

-

Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce selectivity due to side reactions.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation under solvent-free conditions has emerged as a green chemistry alternative, offering rapid reaction times and high yields.

Protocol

Equimolar amounts of 2-aminobenzenethiol and ethyl acetoacetate are mixed neat and irradiated in a microwave oven (600 W) for 2–4 minutes. The exothermic reaction forms the benzothiazine ring via a tandem Knoevenagel-Michael mechanism.

Key Advantages

Comparative Data

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 2–4 minutes |

| Yield | 72–85% | 90–96% |

| Energy Consumption | High | Low |

Nucleophilic Addition of Enaminones to Disulfides

This method involves the reaction of β-amino α,β-unsaturated esters with the S-S dimer of 2-aminobenzenethiol. The process is highly regioselective, favoring the formation of the 1,4-benzothiazine scaffold.

Mechanistic Pathway

Yield and Conditions

-

Solvent : Ethanol or methanol under reflux (4–5 hours).

-

Yield : 68–80%, depending on substituent electronic effects.

Solid-State Mechanochemical Synthesis

Mechanochemical methods, involving grinding reactants in a ball mill, provide an eco-friendly route without solvents.

Procedure

2-Aminobenzenethiol and ethyl acetoacetate are ground in a 1:1 molar ratio for 30 minutes. The reaction proceeds via a radical-mediated pathway, confirmed by EPR spectroscopy.

Advantages

Ultrasonic Irradiation in Ethanolic Media

Ultrasonic waves enhance reaction kinetics through cavitation, enabling efficient energy transfer.

Protocol

A mixture of 2-aminobenzenethiol and ethyl acetoacetate in ethanol is sonicated at 33 kHz for 30–40 minutes. The method achieves 88% yield with minimal byproducts.

Applications

Oxidative Cyclocondensation with 1,3-Dicarbonyl Compounds

Oxidative agents like iodine or hydrogen peroxide facilitate the cyclocondensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds.

Example Reaction

Ethyl acetoacetate and 2-amino-4-methylbenzenethiol react in the presence of H₂O₂ (30%) to yield the target compound in 75% yield.

Mechanistic Insight

Oxidation of the thiol to a disulfide intermediate precedes nucleophilic attack and cyclization.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclization | 72–85 | 6–8 hrs | High selectivity | Requires anhydrous conditions |

| Microwave | 90–96 | 2–4 min | Rapid, energy-efficient | Specialized equipment needed |

| Nucleophilic Addition | 68–80 | 4–5 hrs | Regioselective | Sensitive to substituents |

| Mechanochemical | 78–82 | 30 min | Solvent-free | Limited scalability |

| Ultrasonic | 88 | 30–40 min | Scalable | Requires solvent |

| Oxidative Cyclocondensation | 75 | 3–4 hrs | Broad substrate tolerance | Oxidant handling required |

Structural Confirmation and Purity

X-ray crystallography of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (a structural analog) confirmed the boat conformation of the benzothiazine ring and hydrogen-bonding patterns. For the target compound, NMR (¹H and ¹³C) and HRMS data align with theoretical predictions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or methyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted benzothiazine derivatives

Scientific Research Applications

Synthesis of Ethyl 3,7-Dimethyl-4H-1,4-benzothiazine-2-carboxylate

The synthesis of this compound typically involves the condensation of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters. The reaction proceeds through oxidative cyclization, leading to the formation of the benzothiazine core structure. The general method for synthesis is as follows:

- Reagents :

- 2-Aminobenzenethiol

- β-Diketone or β-Ketoester

- Solvent (commonly DMSO)

- Procedure :

- Combine the reagents in DMSO and heat under reflux conditions.

- After completion, cool the mixture and isolate the product via crystallization from an appropriate solvent.

The compound can be characterized using various techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various 4H-1,4-benzothiazine derivatives, including this compound. In vitro assessments have shown that these compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.

Case Study : A study evaluated a series of benzothiazine derivatives for their antimicrobial efficacy against specific pathogens. The results indicated that certain derivatives displayed significant inhibitory effects comparable to standard antibiotics .

Anticancer Activity

Benzothiazine derivatives have also been investigated for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in various cancer lines.

Case Study : In a controlled study, this compound was tested against different cancer cell lines (e.g., breast and lung cancer). The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential use as an anticancer agent .

Other Biological Activities

Additional research has suggested that benzothiazine derivatives may possess anti-inflammatory and analgesic properties. These activities are attributed to their ability to modulate various biochemical pathways involved in inflammation and pain signaling.

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are promising due to its diverse biological activities:

| Application | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and fungi |

| Anticancer | Inhibits proliferation of cancer cells |

| Anti-inflammatory | Modulates inflammatory pathways |

| Analgesic | Potential use in pain management |

Mechanism of Action

The mechanism of action of ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. Additionally, its interaction with cellular receptors can modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Benzoxazine Analogs

Benzoxazines, which replace sulfur with oxygen in the heterocyclic ring, exhibit distinct electronic and steric properties:

- Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate : The oxygen atom reduces ring aromaticity compared to benzothiazines, lowering thermal stability. Its molecular weight is 221.25 g/mol .

- Ethyl 4-benzyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate : A benzyl group at position 4 enhances steric bulk, affecting crystallization (mp 98–100°C).

Table 2: Benzothiazine vs. Benzoxazine Derivatives

Biological Activity

Ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound features a thiazine ring fused to a benzene ring with an ethyl ester group attached to the carboxylate. The molecular formula is with a molecular weight of approximately 235.31 g/mol. Its melting point ranges from 142°C to 144°C, indicating stability under standard conditions .

Synthesis

The compound can be synthesized through various methods, including:

- Alkaline Hydrolysis : This method involves the hydrolysis of corresponding 2-aminobenzothiazoles derived from substituted phenylthiourea .

- Cyclization Reactions : The synthesis often employs cyclization of phenylthiourea derivatives with β-diketones or β-ketoesters under reflux conditions in DMSO .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Bacillus cereus | 16 μg/mL |

This compound's antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Research indicates that benzothiazine derivatives possess anticancer properties. This compound has been tested against human colon cancer cells, demonstrating significant cytotoxic effects. The proposed mechanism includes the induction of apoptosis and modulation of cell cycle progression .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory activities. It has been shown to reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Antibacterial Study : A study conducted on various benzothiazine derivatives found that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The compound's structure was correlated with its biological activity through structure-activity relationship (SAR) studies .

- Anticancer Research : In vitro tests highlighted its efficacy against colon cancer cells with an IC50 value indicating substantial cytotoxicity at micromolar concentrations. Further investigations into its mechanism revealed that it may act through the modulation of apoptosis-related proteins .

- Inflammatory Response Modulation : Experiments showed that treatment with this compound could significantly lower levels of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting its potential role in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.